molecular formula C9H8 B8242078 1,3-Diethynylbicyclo[1.1.1]pentane

1,3-Diethynylbicyclo[1.1.1]pentane

Cat. No.: B8242078
M. Wt: 116.16 g/mol
InChI Key: BEQCUVAEIOKYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethynylbicyclo[1.1.1]pentane is a unique organic compound characterized by its rigid, rod-like structure. This compound is particularly valuable as a molecular building block for the synthesis of extended, rigid molecules. Its straightforward linear geometry allows it to be used as a nonconjugated alternative to more frequently used pi-conjugated, rod-like building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethynylbicyclo[1.1.1]pentane can be synthesized through various methods. One common approach involves the reaction of 1,3-dibromobicyclo[1.1.1]pentane with lithium acetylides. This reaction typically requires the use of electrophiles such as trimethylsilyl chloride (TMSCl), carbon dioxide (CO2), and diphenylphosphine chloride (Ph2PCl) .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, a general scalable reaction between alkyl iodides and propellane has been developed, which provides bicyclo[1.1.1]pentane iodides in milligram, gram, and even kilogram quantities. This reaction is performed in flow and requires only light, with no need for catalysts, initiators, or additives .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethynylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include extended, rigid rod-like molecules, molecular rotors, and artificial molecular-size machines .

Scientific Research Applications

1,3-Diethynylbicyclo[1.1.1]pentane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diethynylbicyclo[1.1.1]pentane involves its ability to act as a molecular building block. Its rigid, rod-like structure allows it to be incorporated into larger molecular frameworks, thereby imparting unique properties to the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the larger molecular structure into which it is incorporated .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-diethynylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-3-8-5-9(4-2,6-8)7-8/h1-2H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQCUVAEIOKYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)(C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diethynylbicyclo[1.1.1]pentane
Reactant of Route 2
1,3-Diethynylbicyclo[1.1.1]pentane
Reactant of Route 3
1,3-Diethynylbicyclo[1.1.1]pentane
Reactant of Route 4
1,3-Diethynylbicyclo[1.1.1]pentane
Reactant of Route 5
1,3-Diethynylbicyclo[1.1.1]pentane
Reactant of Route 6
1,3-Diethynylbicyclo[1.1.1]pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.